molecular formula C18H15Cl2NO4S2 B11416657 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11416657
M. Wt: 444.4 g/mol
InChI Key: SBSWNXVPUFTAJJ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating a benzothiophene core, a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, and a furanylmethyl group, which collectively make it a promising candidate for exploring novel biological pathways. The presence of the sulfolane and furan rings suggests potential for high-affinity target binding, often seen in compounds investigated for enzyme inhibition, particularly in the context of kinase and protease targets . The specific molecular architecture, characterized by the N-alkylation with a furan-2-ylmethyl group, is a structural motif employed in the design of bioactive molecules and can be critical for modulating selectivity and potency against a target of interest . Researchers may utilize this compound as a key intermediate in multi-step syntheses or as a lead structure in the development of new therapeutic agents for various diseases. Its exact mechanism of action is area-specific, but its design offers a versatile scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C18H15Cl2NO4S2

Molecular Weight

444.4 g/mol

IUPAC Name

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H15Cl2NO4S2/c19-13-4-1-5-14-15(13)16(20)17(26-14)18(22)21(9-12-3-2-7-25-12)11-6-8-27(23,24)10-11/h1-5,7,11H,6,8-10H2

InChI Key

SBSWNXVPUFTAJJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions:

ComponentDetails
Starting Material2-Chlorobenzaldehyde or 2-halobenzoyl derivatives
Thiol SourceMercaptoacetic acid or derivatives
BaseAqueous NaOH (10–15% w/w)
Temperature/Pressure115–125°C under 15–25 psi
CatalystPhase-transfer agents (e.g., tetrabutylammonium bromide)
Yield83–92%

Mechanism :
The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbonyl carbon, followed by cyclization to form the benzothiophene ring.

Dichlorination of the Benzothiophene Core

Chlorine atoms are introduced at the 3- and 4-positions using electrophilic chlorination :

Protocol:

ReagentDichloromethane/SO₂Cl₂ or Cl₂ gas
SolventDichloromethane or chlorinated hydrocarbons
Temperature0–25°C
CatalystFeCl₃ or AlCl₃
Yield75–88%

Key Insight : Excess chlorinating agents ensure complete dichlorination, but controlled conditions prevent overhalogenation.

Functionalization with 1,1-Dioxidotetrahydrothiophen-3-yl and Furan-2-ylmethyl Groups

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

StepDetails
Starting MaterialTetrahydrothiophene-3-carboxylic acid
OxidationH₂O₂ or peracetic acid in acetic acid
Sulfone Formation1,1-Dioxidotetrahydrothiophen-3-carboxylic acid
Curtius RearrangementConversion to amine via azide intermediate
Yield68–75%

Alkylation with Furan-2-ylmethyl Bromide

ReagentFuran-2-ylmethyl bromide
BaseK₂CO₃ or Et₃N
SolventDMF or acetonitrile
Temperature60–80°C
Yield80–85%

Carboxamide Formation

The final step involves coupling the benzothiophene-2-carboxylic acid with the functionalized amine:

Method A: Acid Chloride Route

StepDetails
ActivationSOCl₂ or oxalyl chloride to form benzothiophene-2-carbonyl chloride
CouplingReaction with amine in presence of Et₃N
SolventDichloromethane or THF
Yield70–78%

Method B: Direct Coupling Using EDCl/HOBt

Reagents1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), HOBt
SolventDMF or DMSO
Temperature25–40°C
Yield82–89%

Optimization and Challenges

  • Purity Control : Recrystallization from methanol/water mixtures improves purity to >99%.

  • Side Reactions : Overchlorination or N-alkylation byproducts are mitigated using stoichiometric controls.

  • Scale-Up : Patents emphasize pressurized reactions for high-throughput synthesis.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Acid Chloride RouteHigh reactivitySOCl₂ handling hazards
EDCl/HOBt CouplingMild conditionsHigher cost of reagents
One-Pot SynthesisReduced purification stepsLower yields (≤65%)

Recent Advances

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) enable enantioselective formation of the tetrahydrothiophene moiety.

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 40% for dichlorination steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and furan moieties.

    Reduction: Reduction reactions could target the dichloro groups or the carboxamide linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or reduced amide products.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Use in studying the interactions between small molecules and biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight Substituents on Core Structure Key Functional Groups
Target Compound C₁₉H₁₇Cl₂NO₄S₂ 481.3 (calc.) 3,4-dichloro-benzothiophene Sulfone, furan, branched carboxamide
2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₇H₁₉NO₅S 349.4 4,6-dimethyl-benzofuran Sulfone, acetamide
5-(2-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide C₁₆H₁₆ClNO₄S 353.8 2-chlorophenyl-furan, methyl Sulfone, methyl-substituted carboxamide
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₂₄H₂₂ClNO₆S 488.0 4-chlorophenyl-furan, dihydrobenzodioxine Sulfone, benzodioxine, extended aromaticity

Key Observations

Core Heterocycles :

  • The target compound employs a benzothiophene core, whereas analogs utilize benzofuran (e.g., ) or dihydrobenzodioxine (e.g., ). Benzothiophene’s sulfur atom may enhance electron-deficient character compared to oxygen-containing analogs, influencing binding to hydrophobic enzyme pockets.
  • The 3,4-dichloro substitution on benzothiophene distinguishes it from the methyl-substituted benzofuran in or the chlorophenyl-furan groups in . Chlorine atoms likely increase lipophilicity and metabolic stability compared to methyl or unsubstituted systems.

Carboxamide Branching :

  • The N-(furan-2-ylmethyl) group in the target compound contrasts with the N-methyl group in or the benzodioxine-linked carboxamide in . The furan-2-ylmethyl substituent introduces a planar, oxygen-rich moiety that may facilitate π-π stacking or hydrogen bonding.

Sulfone Group: All compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle.

Molecular Weight and Complexity :

  • The target compound (MW ~481) is larger than (349) and (354) but smaller than (488). Its dichloro-benzothiophene core adds steric bulk, which could impact membrane permeability relative to simpler furan derivatives.

Biological Activity

3,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound with potential applications in pharmacology due to its unique structural features. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core, dichlorinated thiophene moiety, and a furan substituent. Its molecular formula is C15H14Cl2N2O3S, with a molecular weight of 367.25 g/mol. The presence of chlorine atoms and the thiophene ring contributes to its biological activity.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown effectiveness against lung cancer cell lines such as A549 and NCI-H460 with GI50 values ranging from 17.9 nM to 52.3 nM . This indicates its potential as an anti-cancer agent.

Table 1: Cytotoxicity Data

Cell LineGI50 (nM)
A54917.9
NCI-H46052.3
EKVX30.0
NCI-H52240.0

The mechanism underlying the cytotoxic effects of this compound appears to involve interaction with tubulin, disrupting microtubule dynamics essential for cell division. Studies have shown that it induces mitotic catastrophe in treated cells, characterized by abnormal spindle formation and chromosomal overduplication . This suggests that the compound may act similarly to other antitubulin agents like vinblastine.

Case Studies

A study evaluated the compound's effects on prostate cancer cell lines (PC3 and PC3-DR). The results indicated that the compound's cytotoxicity was comparable to established treatments, demonstrating lower GI50 values than docetaxel in resistant cell lines . This highlights its potential as an effective treatment option for resistant cancer types.

Table 2: Comparative Cytotoxicity in Prostate Cancer Cell Lines

TreatmentPC3 (GI50 nM)PC3-DR (GI50 nM)
Compound8.67.6
Docetaxel54196

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of benzothiophene derivatives using thiophenol precursors and electrophiles (e.g., chloro-substituted reagents) to establish the 1-benzothiophene-2-carboxamide backbone .

Functionalization : Sequential coupling reactions to introduce the tetrahydrothiophen-3-yl and furan-2-ylmethyl groups via amide bond formation under anhydrous conditions .

Oxidation : Controlled oxidation of the tetrahydrothiophene ring to achieve the 1,1-dioxide moiety using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
Optimization : Employ Design of Experiments (DoE) to minimize trial runs while optimizing reaction parameters (e.g., temperature, stoichiometry, solvent polarity) .

Basic: Which analytical techniques are critical for characterizing structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of dichloro substituents and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and monitor byproducts .
  • X-Ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities in the tetrahydrothiophene-dioxide group .

Advanced: How can researchers resolve contradictions in reported biological activity data across experimental models?

Methodological Answer:

  • Cross-Model Validation : Compare activity in cell-free enzymatic assays (e.g., kinase inhibition) versus cell-based viability assays to distinguish direct target engagement from off-target effects .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., furan vs. thiophene) to isolate contributions to bioactivity .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) to validate binding kinetics when discrepancies arise between in vitro and in vivo models .

Advanced: What computational strategies predict binding interactions with kinase targets like MAPK1?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiophene core and MAPK1’s ATP-binding pocket, prioritizing poses with hydrogen bonding to hinge regions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility of the furan-2-ylmethyl group .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of the 3,4-dichloro substituents on binding energy .

Advanced: How can pharmacokinetic profiles be optimized given heterocyclic substituents?

Methodological Answer:

  • Prodrug Strategies : Mask polar groups (e.g., sulfone) with ester-linked promoieties to enhance intestinal absorption .
  • Formulation Optimization : Use lipid-based nanoemulsions to improve solubility of the hydrophobic benzothiophene core .
  • Metabolic Stability : Incorporate deuterium at labile C-H positions (e.g., tetrahydrothiophene ring) to slow CYP450-mediated oxidation .

Basic: What in vitro screening protocols assess initial bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified kinases (e.g., MAPK1) using fluorescence-based ADP-Glo™ kits .
  • Cell Viability Assays : Screen against cancer cell lines (e.g., HCT-116) via MTT assays, ensuring cytotoxicity is correlated with target modulation .
  • Microscale Thermophoresis (MST) : Quantify binding affinity in low-volume formats to conserve compound .

Advanced: What frameworks investigate selectivity across enzyme isoforms?

Methodological Answer:

  • Competitive Binding Assays : Use isoform-specific inhibitors (e.g., SB203580 for p38 MAPK) in tandem with the compound to identify off-target interactions .
  • Crystallography : Co-crystallize the compound with isoforms (e.g., MAPK1 vs. MAPK14) to compare binding-site steric and electronic environments .
  • Kinobead Profiling : Employ chemoproteomic pulldown assays to quantify binding across 300+ kinases in native cell lysates .

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